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Introduction

NF864 is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel
activated by extracellular adenosine triphosphate (ATP). As a suramin analog, NF864 offers a
valuable tool for investigating the physiological and pathological roles of P2X1 receptors in the
nervous system. These receptors are implicated in a variety of neurological processes,
including nociception, neuroinflammation, and synaptic transmission. This document provides
detailed application notes and experimental protocols for the use of NF864 in neuroscience
research.

Mechanism of Action

NF864 acts as a competitive antagonist at the P2X1 receptor. It binds to the ATP-binding site
on the receptor, preventing the endogenous ligand ATP from binding and activating the ion
channel. This blockade of P2X1 receptors inhibits the influx of cations, primarily Ca2* and Na*,
into the neuron, thereby preventing cellular depolarization and downstream signaling cascades.
The selectivity of NF864 for the P2X1 subtype over other P2X receptors makes it a precise tool
for isolating and studying P2X1-mediated neuronal functions.
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The following tables summarize the quantitative data available for NF864 and its close analog,

NF449, which exhibits a similar pharmacological profile.

Compound Parameter Assay Value Reference
Inhibition of a,3-
meATP-induced
NF864 pA2 ) ] 8.17 [1]
Ca?* increase in
human platelets
Inhibition of a,3-
meATP-induced
NF864 pA2 ] 8.49 [1]
shape change in
human platelets
Receptor
Compound Host System ICso Reference
Subtype
NF449 rat P2X1 Xenopus oocytes  0.28 nM
NF449 rat P2Xi+s Xenopus oocytes  0.69 nM
NF449 human P2X1 Xenopus oocytes ~1nM
NF449 rat P2Xz+3 Xenopus oocytes 120 nM
NF449 rat P2Xs Xenopus oocytes 1820 nM
NF449 rat P2Xz Xenopus oocytes 47000 nM
NF449 rat P2Xa Xenopus oocytes  >300000 nM
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General Experimental Workflow for NF864.
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Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is adapted from methods used for the related P2X1 antagonist, NF449, and can
be used to assess the inhibitory effect of NF864 on P2X1 receptor currents in cultured neurons
or acute brain slices.

Materials:
e Cultured neurons or acutely prepared brain slices expressing P2X1 receptors.

o External solution (in mM): 145 NaCl, 5 KCI, 2 CaClz, 1 MgClz, 10 HEPES, 10 glucose (pH
7.4 with NaOH).

e Internal solution (in mM): 140 KCI, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2 with KOH).
o NF864 stock solution (e.g., 10 mM in water).

o P2X1 receptor agonist (e.g., ATP or a,3-methylene ATP).

o Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:

e Prepare cultured neurons or brain slices according to standard laboratory protocols.

» Transfer the preparation to the recording chamber on the microscope stage and continuously
perfuse with external solution.

» Using a borosilicate glass pipette (3-5 MQ) filled with internal solution, establish a whole-cell
patch-clamp configuration on a target neuron.

o Clamp the neuron at a holding potential of -60 mV.

o Apply the P2X1 agonist at a concentration that elicits a submaximal response (e.g., ECso) to
establish a baseline current.
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» To determine the inhibitory effect of NF864, pre-incubate the preparation with varying
concentrations of NF864 (e.g., 0.1 nM to 1 uM) for 2-5 minutes, followed by co-application of
the agonist and NF864.

e Record the peak inward current at each NF864 concentration.
» Wash out NF864 with the external solution to ensure reversibility of the block.

» Data Analysis: Plot the percentage of inhibition of the agonist-evoked current against the
logarithm of the NF864 concentration. Fit the data with a sigmoidal dose-response curve to
determine the ICso value.

Calcium Imaging

This protocol allows for the measurement of changes in intracellular calcium in response to
P2X1 receptor activation and its inhibition by NF864.

Materials:

e Cultured neurons expressing P2X1 receptors.

e Calcium indicator dye (e.g., Fluo-4 AM).

o Physiological salt solution (e.g., HBSS) buffered with HEPES.

» NF864 stock solution.

e P2X1 receptor agonist.

» Fluorescence microscope with a camera and appropriate filter sets.
Procedure:

o Plate neurons in a suitable imaging dish (e.g., glass-bottom 96-well plate).

e Load the cells with a calcium indicator dye (e.g., 2-5 uM Fluo-4 AM) in physiological salt
solution for 30-60 minutes at 37°C.
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» Wash the cells gently with the salt solution to remove excess dye and allow for de-
esterification for at least 15 minutes.

e Acquire a baseline fluorescence recording.
e Pre-incubate the cells with desired concentrations of NF864 for 5-10 minutes.
o Add the P2X1 agonist and record the change in fluorescence intensity over time.

o Data Analysis: Quantify the change in fluorescence (AF/Fo) for each condition. Compare the
agonist-induced calcium response in the presence and absence of NF864 to determine the
inhibitory effect.

In Vivo Behavioral Assay: Formalin-Induced Pain Model

This protocol can be used to assess the analgesic potential of NF864 in a rodent model of
inflammatory pain. P2X1 receptor antagonists have been shown to be effective in reducing
nociceptive behaviors in such models.

Materials:

Adult male Sprague-Dawley rats or C57BL/6 mice.

NF864 sterile solution for injection.

5% formalin solution.

Intrathecal (i.t.) or intraperitoneal (i.p.) injection supplies.

Observation chamber with a mirror to allow for unobstructed view of the animal's paws.
Procedure:
e Acclimatize animals to the testing environment.

» Administer NF864 or vehicle control via the desired route (e.g., intrathecal injection for spinal
targets). Dosing will need to be optimized, but a starting point for a related antagonist, TNP-
ATP, has been in the range of 1-10 pg per mouse intrathecally.
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 After a suitable pre-treatment time (e.g., 15-30 minutes), inject 50 pL of 5% formalin into the
plantar surface of the hind paw.

» Immediately place the animal in the observation chamber and record the amount of time
spent licking, biting, or flinching the injected paw for a period of 60 minutes. The response is
typically biphasic: an early phase (0-5 minutes) representing acute nociception and a late
phase (15-60 minutes) representing inflammatory pain.

o Data Analysis: Compare the duration of nociceptive behaviors between the NF864-treated
and vehicle-treated groups for both phases of the formalin test. A significant reduction in
these behaviors in the NF864 group would indicate an analgesic effect.

Conclusion

NF864 is a highly valuable pharmacological tool for the investigation of P2X1 receptor function
in the nervous system. Its potency and selectivity allow for the precise interrogation of P2X1-
mediated signaling in a variety of experimental paradigms, from in vitro electrophysiology and
calcium imaging to in vivo behavioral studies. The protocols provided herein offer a starting
point for researchers to explore the role of P2X1 receptors in neuronal health and disease.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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